3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one
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Overview
Description
3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: Starting with anthranilic acid derivatives, cyclization reactions can form the quinazolinone core.
Substitution Reactions: Introduction of the ethoxyphenyl and methoxyphenyl groups through nucleophilic substitution reactions.
Thioether Formation: The sulfanyl group can be introduced via thiolation reactions using appropriate thiol reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Potential therapeutic agent for treating diseases due to its bioactive properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Thioether-Containing Compounds: Molecules with similar thioether linkages.
Uniqueness
Structural Features: The combination of ethoxyphenyl and methoxyphenyl groups with the quinazolinone core and thioether linkage makes this compound unique.
Biological Activity: Its specific substituents may confer unique biological activities compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C25H22N2O4S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylquinazolin-4-one |
InChI |
InChI=1S/C25H22N2O4S/c1-3-31-20-14-10-18(11-15-20)27-24(29)21-6-4-5-7-22(21)26-25(27)32-16-23(28)17-8-12-19(30-2)13-9-17/h4-15H,3,16H2,1-2H3 |
InChI Key |
ANNUNIGXBPVXJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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